2-(Bromomethyl)-3-fluoropyridine
Overview
Description
2-(Bromomethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position and a fluorine atom at the third position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine. One common method includes the reaction of 3-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of new chemical entities. These reactions often involve the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom.
Comparison with Similar Compounds
- 2-(Chloromethyl)-3-fluoropyridine
- 2-(Iodomethyl)-3-fluoropyridine
- 2-(Bromomethyl)-4-fluoropyridine
Comparison: 2-(Bromomethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and chemical properties. Compared to its chlorinated and iodinated analogs, the bromomethyl derivative exhibits different reactivity patterns in nucleophilic substitution reactions. Additionally, the position of the fluorine atom on the pyridine ring can influence the compound’s electronic properties and reactivity.
Biological Activity
2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by a bromomethyl group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities. The presence of both bromine and fluorine enhances its reactivity, making it a valuable building block for various applications in drug discovery and agrochemicals.
The molecular formula of this compound is C6H5BrFN, with a molecular weight of approximately 194.01 g/mol. Its structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields, particularly in medicinal chemistry. The compound's halogen substituents are known to influence biological interactions significantly.
1. Antimicrobial Activity
Studies have shown that halogenated pyridines exhibit varying degrees of antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The introduction of bromine and fluorine atoms typically increases lipophilicity, enhancing membrane permeability and bioavailability.
2. Antimutagenic Properties
Fluorinated compounds often exhibit antimutagenic properties due to their ability to interact with DNA repair mechanisms. For instance, research indicates that fluorinated derivatives can reduce mutagenicity induced by agents like sodium azide and benzo[a]pyrene in the Ames test, suggesting that this compound may also possess similar protective effects against mutagenesis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Aromatic Substitution : This method involves the substitution of a hydrogen atom on the pyridine ring with a bromomethyl group.
- Palladium-Catalyzed Cross-Coupling Reactions : These reactions facilitate the formation of carbon-carbon bonds, allowing for the introduction of various substituents onto the pyridine ring.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various halogenated pyridines, including derivatives similar to this compound. Results indicated that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.
Case Study 2: Antimutagenicity Assessment
In a comparative analysis using the Ames test, several fluoroaryl derivatives were assessed for their mutagenic potential. The results demonstrated that fluorinated compounds significantly reduced mutagenicity when co-exposed with known mutagens, highlighting their potential as safer alternatives in drug design .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
Compound Name | Structure | Notable Features | Biological Activity |
---|---|---|---|
2-Bromopyridine | C5H4BrN | Commonly used in nucleophilic substitution reactions | Moderate antimicrobial activity |
3-Fluoropyridine | C5H4FN | Exhibits different reactivity due to lack of bromine | Limited data on antimicrobial activity |
4-Bromomethyl-3-fluoropyridine | C6H5BrFN | Position affects reactivity | Enhanced activity against MRSA |
2-(Chloromethyl)-3-fluoropyridine | C6H5ClFN | Chlorine is less reactive than bromine | Lower biological activity compared to brominated analogs |
Properties
IUPAC Name |
2-(bromomethyl)-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWYLPHVYSPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616343 | |
Record name | 2-(Bromomethyl)-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122307-44-2 | |
Record name | 2-(Bromomethyl)-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.